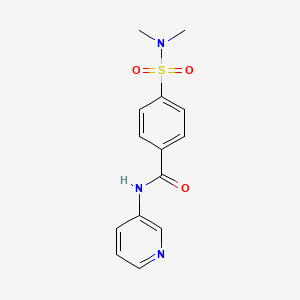

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide” is a chemical compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The dimethylsulfamoyl group is a functional group containing sulfur and nitrogen, which is often found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a method for preparing dimethylamino sulfonic acid chloride involves passing dimethylamine gas through sulfonic acid chloride liquid .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzamides, for instance, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .

Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics like mass, color, volume, flammability, and reactivity . Without specific data for this compound, it’s challenging to provide an accurate analysis of its physical and chemical properties .

Scientific Research Applications

- 4-(Dimethylsulfamoyl)-N-pyridin-3-ylbenzamide exhibits promising anticancer activity. Researchers have explored its potential as a novel chemotherapeutic agent, particularly against specific cancer types. Mechanistic studies focus on its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth .

- The compound’s sulfamoyl group interacts with enzymes, making it a valuable scaffold for designing enzyme inhibitors. Researchers investigate its role in inhibiting specific enzymes involved in disease pathways, such as kinases or proteases .

- Studies suggest that 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide may modulate inflammatory responses. Its anti-inflammatory potential could be harnessed for conditions like rheumatoid arthritis, inflammatory bowel diseases, or neuroinflammation .

- The compound’s unique structure makes it an interesting candidate for antibacterial drug development. Researchers explore its efficacy against bacterial pathogens, including both Gram-positive and Gram-negative strains .

- Investigations into the neuroprotective properties of this compound reveal its potential in mitigating neuronal damage. It may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s or Parkinson’s .

- Beyond its biological applications, 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide finds use in materials science. Its functional groups allow for surface modification of nanoparticles, enhancing their stability, dispersibility, and reactivity. Researchers incorporate it into silica-based nanoparticles for applications in catalysis, drug delivery, and environmental remediation .

Anticancer Agents

Enzyme Inhibition

Anti-Inflammatory Properties

Antibacterial Activity

Neuroprotective Effects

Materials Science

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYMZMQDQOJWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride](/img/structure/B2618405.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-2-[[(3R,8S,10S,12S,14S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2618407.png)

![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)

![ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2618414.png)

![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2618418.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)